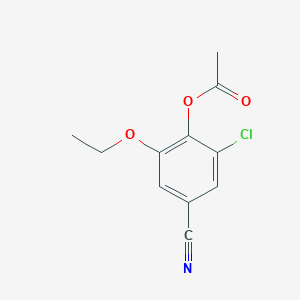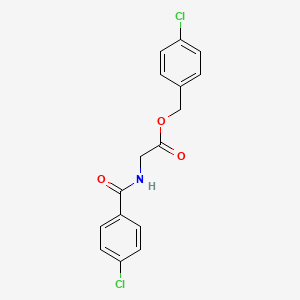![molecular formula C18H17NO4 B5706914 methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)
methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, also known as MABA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABA is a synthetic compound that is often used in laboratory experiments, and its unique chemical structure makes it a valuable tool for researchers. In
Scientific Research Applications
Methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various diseases and disorders. methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been used in the development of new drugs for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to be related to its ability to interact with ROS. methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of enzymes that produce ROS, which may contribute to its antioxidant properties. Additionally, methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to induce cell death in cancer cells, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects:
methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects, including its ability to scavenge ROS and protect cells from oxidative damage. methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in laboratory experiments is its unique chemical structure, which makes it a valuable tool for researchers. methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to using methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, including its use in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential applications in various fields. Finally, more research is needed to explore the potential advantages and limitations of using methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in laboratory experiments.
Synthesis Methods
Methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-aminobenzoic acid with 4-methoxyphenylacetic acid to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. The synthesis of methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a complex process that requires careful attention to detail and precise measurements.
properties
IUPAC Name |
methyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(7-9-15)18(21)23-2/h3-12H,1-2H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNJOSIKJYHGTH-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)




